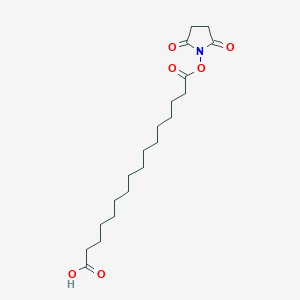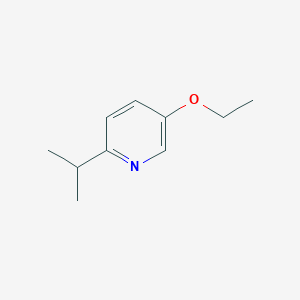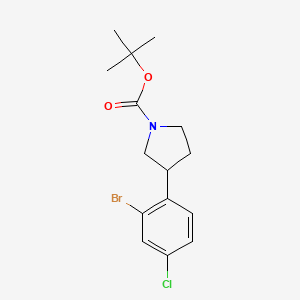
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19BrClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. The compound is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
The synthesis of 1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloroaniline and pyrrolidine.
Formation of the Intermediate: The initial step involves the formation of an intermediate by reacting 2-bromo-4-chloroaniline with a suitable reagent to introduce the pyrrolidine ring.
Boc Protection: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反应分析
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Medicine: It is employed in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine involves its interaction with molecular targets and pathways. The presence of the Boc protecting group and halogen substituents allows it to participate in specific chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with enzymes, receptors, and other biological targets, modulating their activity and exerting therapeutic effects.
相似化合物的比较
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-bromo-4-fluorophenyl)pyrrolidine: This compound has a fluorine substituent instead of chlorine, which can influence its reactivity and biological activity.
1-Boc-3-(2-chloro-4-bromophenyl)pyrrolidine: The positions of the bromine and chlorine substituents are reversed, potentially affecting its chemical properties and applications.
1-Boc-3-(2-bromo-4-methylphenyl)pyrrolidine: The presence of a methyl group instead of chlorine can alter its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C15H19BrClNO2 |
|---|---|
分子量 |
360.67 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-bromo-4-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI 键 |
ZVMVYOWTWUYNGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


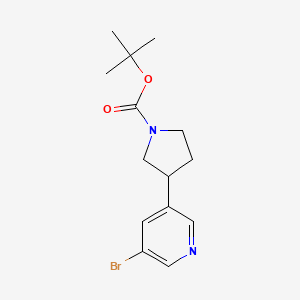
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
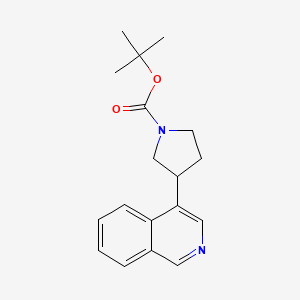
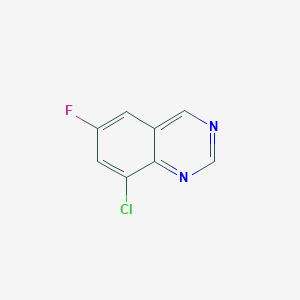
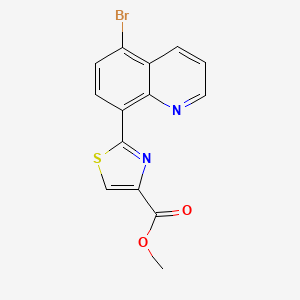
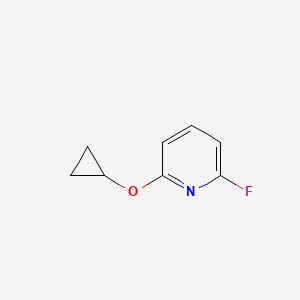
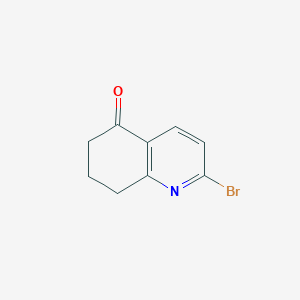

![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
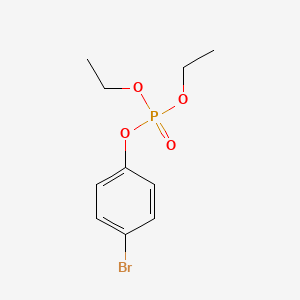
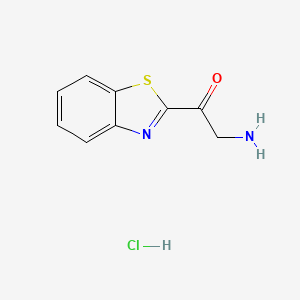
![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)
